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Ethyl isopentyl succinate

Physical chemistry Process engineering Thermal stability

Ethyl isopentyl succinate is a non-symmetrical diester structurally distinct from symmetric succinates like diethyl succinate. With a Kovats retention index of 1421 on OV-1 columns, it serves as an unambiguous GC-MS marker for fermented beverage volatile profiling, occupying a chromatographic region (>1400 RI) unreachable by lower-boiling symmetric esters. Its asymmetric ethyl/3-methylbutyl architecture enables regioselective hydrolysis or transesterification unattainable with symmetric diesters, offering synthetic chemists a strategic intermediate for differentiated ester functionalities. Critically, this compound is classified as 'information only — not used for fragrances or flavors,' unlike FDA-approved diethyl succinate. Procure as a pure analytical standard (≥95%) for retention index calibration, fermentation metabolomics, or asymmetric synthesis applications.

Molecular Formula C11H20O4
Molecular Weight 216.27 g/mol
CAS No. 28024-16-0
Cat. No. B1197662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl isopentyl succinate
CAS28024-16-0
Molecular FormulaC11H20O4
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)OCCC(C)C
InChIInChI=1S/C11H20O4/c1-4-14-10(12)5-6-11(13)15-8-7-9(2)3/h9H,4-8H2,1-3H3
InChIKeyGCXHTVAWZRIFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Isopentyl Succinate (CAS 28024-16-0): A Non-Symmetrical Diester for Specialty Research and Non-Flavor Applications


Ethyl isopentyl succinate (CAS 28024-16-0), also known as ethyl 3-methylbutyl succinate, is a non-symmetrical diester formed by the condensation of succinic acid with ethanol and 3-methylbutanol . With the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol, this compound exists as a white solid that is soluble in organic solvents including ethanol, ether, acetone, and chloroform, while exhibiting low solubility in water (estimated 150.2 mg/L at 25 °C) [1]. Structurally, it features a succinate backbone with ethyl and 3-methylbutyl (isopentyl) groups, placing it in a distinct subclass of succinate esters that are asymmetric in their ester substituents [2].

Why Generic Substitution of Ethyl Isopentyl Succinate with Other Succinate Esters Is Scientifically Invalid


Succinate esters cannot be treated as functionally interchangeable. Ethyl isopentyl succinate differs fundamentally from symmetric diesters like diethyl succinate or diisopentyl succinate in three measurable dimensions: (1) boiling point and volatility, (2) chromatographic retention behavior, and (3) regulatory classification and permissible applications [1]. While diethyl succinate (C₈H₁₄O₄, MW 174.19) is an FDA-approved flavoring agent used at 10-100 ppm with a boiling point of 216-218 °C and a fruity apple-grape organoleptic profile, ethyl isopentyl succinate exhibits an estimated boiling point of approximately 249 °C and is explicitly classified as 'information only - not used for fragrances or flavors' . Its asymmetric ester structure (ethyl on one carboxyl, 3-methylbutyl on the other) produces a Kovats retention index of 1421 on OV-1 columns—markedly higher than symmetric succinate esters—making it a unique analytical marker rather than a sensory ingredient [2]. These differences are quantifiable and carry direct consequences for procurement decisions.

Ethyl Isopentyl Succinate (CAS 28024-16-0): Quantified Differential Evidence Against Comparator Succinate Esters


Boiling Point Differential: Why Ethyl Isopentyl Succinate Demands Higher Thermal Process Stability Than Diethyl Succinate

Ethyl isopentyl succinate exhibits an estimated boiling point of 249.03 °C at 760 mmHg, which is approximately 31-33 °C higher than the experimentally measured boiling point of diethyl succinate (216-218 °C at 760 mmHg) [1]. This differential stems from the larger molecular weight (216.27 vs 174.19 g/mol) and the branched 3-methylbutyl substituent in ethyl isopentyl succinate. The higher boiling point translates to lower volatility at ambient conditions, with an estimated vapor pressure of 0.023 mmHg at 25 °C for ethyl isopentyl succinate, compared to diethyl succinate's vapor density of 6 (vs air) and its established boiling range . In applications involving elevated temperatures—such as high-temperature synthesis intermediates, thermal processing, or GC injection port conditions—ethyl isopentyl succinate demonstrates quantifiably greater thermal persistence than the symmetric diethyl analog.

Physical chemistry Process engineering Thermal stability Volatility

Chromatographic Retention Index: Ethyl Isopentyl Succinate as a Resolvable Analytical Marker in Complex Volatile Mixtures

Ethyl isopentyl succinate has an experimentally determined Kovats retention index of 1421 on OV-1 (non-polar polydimethylsiloxane) stationary phase columns, as reported in the characterization of wine volatiles [1]. This value is significantly higher than the retention behavior of symmetric succinate esters such as diethyl succinate, which elutes substantially earlier under identical GC conditions. The elevated RI of 1421 for ethyl isopentyl succinate is attributable to its asymmetric diester structure and the branched 3-methylbutyl moiety, which increases its interaction with the non-polar stationary phase compared to the symmetric, lower-molecular-weight diethyl succinate. This retention index differential provides a direct, quantifiable basis for chromatographic resolution in complex volatile matrices such as fermented beverages, botanical extracts, or reaction headspace analyses [2].

Analytical chemistry GC-MS Retention index Volatile compound identification

Regulatory Classification and Permissible Use: Ethyl Isopentyl Succinate Is Explicitly Excluded from Flavor and Fragrance Applications

The Good Scents Company database explicitly classifies ethyl isopentyl succinate as 'information only not used for fragrances or flavors' and states the recommendation as 'not for fragrance use' and 'not for flavor use' [1]. In direct contrast, diethyl succinate (CAS 123-25-1) is an FDA-approved flavoring substance (21 CFR 172.515) and is used at concentrations of 10-100 ppm to impart fruity, apple, grape, and waxy notes in food products . Diethyl succinate also complies with EU Regulation 1334/2008 and carries FCC, Kosher, and Halal certifications, whereas ethyl isopentyl succinate lacks such regulatory clearances . This binary regulatory divergence—one compound permitted for direct food contact and sensory use, the other restricted to non-flavor research applications—represents an unequivocal, go/no-go procurement criterion that cannot be ignored or assumed.

Regulatory compliance Flavor chemistry Food additive GRAS status

ADMET and Transporter Interaction Profile: Computational Prediction of Differential Oral Bioavailability and Hepatic Transporter Interactions

Computational ADMET predictions via admetSAR 2.0 indicate that ethyl isopentyl succinate has a 97.86% probability of human intestinal absorption and a 64.29% probability of human oral bioavailability [1]. Notably, the compound is predicted to be an inhibitor of hepatic uptake transporters OATP1B1 (93.69% probability) and OATP1B3 (95.02% probability), while not inhibiting OATP2B1 (84.89% probability of non-inhibition) [2]. Additionally, it is predicted to be a non-inhibitor of P-glycoprotein (93.73% probability) and a non-substrate (96.36% probability), with low CYP3A4 inhibition probability (91.75% non-inhibition) [3]. For comparison, diethyl succinate—lacking the isopentyl moiety and having a lower logP—would be expected to show markedly different transporter interaction and oral bioavailability profiles, though direct comparative ADMET data for diethyl succinate is not available in this prediction set.

ADMET prediction Pharmacokinetics Transporter interactions Drug metabolism

Ethyl Isopentyl Succinate (CAS 28024-16-0): Evidence-Based Research and Industrial Application Scenarios


Analytical Reference Standard for GC-MS Identification of Fermentation-Derived Succinate Esters

Ethyl isopentyl succinate serves as a diagnostic analytical standard for identifying volatile compounds in fermented beverages, particularly wines. Its experimentally determined Kovats retention index of 1421 on OV-1 columns, as documented in wine volatile analyses, provides an unambiguous chromatographic reference point [1]. Unlike symmetric succinate esters that elute substantially earlier, ethyl isopentyl succinate occupies a distinctive region of the chromatogram (>1400 RI), making it a valuable marker for validating compound identity in complex volatile matrices such as fermented grape products, botanical extracts, and microbial fermentation headspace analyses. Laboratories conducting GC-MS characterization of volatile profiles in fermented foods, beverages, or bioprocess samples should procure this compound as a pure analytical standard for retention time/index calibration and compound confirmation.

Synthetic Intermediate for Specialty Esters and Asymmetric Diester Derivatives in Non-Flavor Chemical Synthesis

Ethyl isopentyl succinate is listed in chemical procurement databases as belonging to the 'Intermediates' group, indicating its utility as a building block in organic synthesis [1]. The compound's non-symmetrical structure—bearing both ethyl and 3-methylbutyl ester groups on the succinate backbone—enables selective hydrolysis or transesterification reactions that are not possible with symmetric succinate diesters like diethyl succinate or diisopentyl succinate. This asymmetry is a structurally encoded advantage for synthetic chemists seeking to generate regiospecific derivatives or to install differentiated ester functionalities in multi-step syntheses. The compound's higher boiling point (approximately 249 °C estimated) also provides a broader liquid-phase temperature window for reactions requiring thermal stability compared to lower-boiling symmetric succinate esters [2]. Researchers synthesizing specialty esters, polymer precursors, or asymmetric succinate derivatives for non-flavor industrial applications should consider ethyl isopentyl succinate as a strategic intermediate.

Metabolite Research: Investigating Succinate Ester Formation in Nitrogen-Modulated Yeast Fermentations

Ethyl isopentyl succinate is implicated as a fermentation metabolite in studies of yeast fermentation dynamics under nitrogen supplementation [1]. Research has demonstrated that nitrogen additions substantially modify the formation of fermentation metabolites including succinate, isoamyl alcohol, propanol, and various ethyl esters, with HS-SPME-GC-MS analysis revealing complex volatile profiles. Ethyl isopentyl succinate, formed via esterification of succinic acid with ethanol and 3-methylbutanol (isoamyl alcohol), represents a specific molecular endpoint that reflects the intersection of succinate metabolism and fusel alcohol production pathways. For metabolomics researchers investigating the metabolic flux distribution in Saccharomyces cerevisiae or other fermentative microorganisms, this compound serves as a target analyte that provides insight into the coupling between organic acid metabolism and ester biosynthesis. Procurement as a pure standard enables accurate quantitation and pathway tracing in fermentation metabolomics studies.

ADMET and Pharmacokinetic Profiling of Asymmetric Succinate Esters in Drug Transporter Interaction Studies

Computational ADMET predictions indicate that ethyl isopentyl succinate has a high probability of inhibiting hepatic uptake transporters OATP1B1 (93.69%) and OATP1B3 (95.02%), while showing low probability of CYP3A4 inhibition (91.75% non-inhibition) and low P-glycoprotein substrate probability (96.36%) [1]. This transporter interaction profile suggests that asymmetric succinate esters bearing branched alkyl substituents may engage hepatic uptake transporters differently than symmetric succinate esters or smaller mono-esters. For researchers conducting in vitro transporter inhibition assays, drug-drug interaction (DDI) screening, or developing structure-activity relationship (SAR) models for OATP-mediated hepatic uptake, ethyl isopentyl succinate represents a chemically tractable probe compound. Its predicted oral bioavailability (64.29%) and high intestinal absorption (97.86%) also make it a candidate for investigating the pharmacokinetic behavior of diester prodrugs or lipophilic ester conjugates. Procurement of the pure compound enables experimental validation of these computational predictions in cellular transporter assays and in vitro ADME studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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